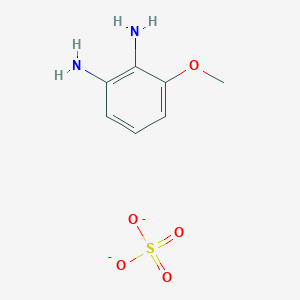
3-Methoxybenzene-1,2-diamine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybenzene-1,2-diamine sulfate, also known as 3-methoxy-1,2-benzenediamine sulfate, is an organic compound with the molecular formula C7H12N2O5S. It is a derivative of benzene, featuring two amino groups and a methoxy group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxybenzene-1,2-diamine sulfate can be achieved through several methods. One common approach involves the photoreaction of 4-methoxyazobenzenes in the presence of hydrochloric acid. The irradiation of 4-methoxyazobenzenes in dimethylformamide (DMF) containing 0.5 M hydrochloric acid provides N2-aryl-4-methoxybenzene-1,2-diamines as the major product . Another method involves the use of acetal containing 0.16 M hydrochloric acid, which leads to the formation of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles .
Industrial Production Methods
Industrial production methods for 3-methoxybenzene-1,2-diamine sulfate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzene-1,2-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-Methoxybenzene-1,2-diamine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxybenzene-1,2-diamine sulfate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. It can also participate in redox reactions, transferring electrons to or from other species. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminoanisole sulfate: Similar structure with amino groups at different positions.
3-Methoxyphenylene-1,2-diamine sulfate: Another isomer with similar functional groups.
Uniqueness
3-Methoxybenzene-1,2-diamine sulfate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its methoxy group at the 3-position and amino groups at the 1 and 2 positions make it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C7H10N2O5S-2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-methoxybenzene-1,2-diamine;sulfate |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |
InChI Key |
YBLFXCPZOBQIIN-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=CC(=C1N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















